Head-to-Head P-388 Cytotoxicity
In the only published direct head-to-head cytotoxicity comparison performed in the same assay, sclerophytin A (2) and cladiellisin (3)—both isolated from the identical Virgularia juncea extract—were evaluated against P-388 mouse lymphocytic leukemia cells using an MTT-based viability assay. Sclerophytin A exhibited an ED₅₀ of 2.3 µg/mL, while cladiellisin showed a marginally more potent ED₅₀ of 2.0 µg/mL [1]. The co-occurring sesquiterpenoid junceol A (1) was substantially less active (ED₅₀ = 5.1 µg/mL), providing an internal assay validation reference. This direct intra-study comparison demonstrates that sclerophytin A and cladiellisin, despite sharing the same organism source and biosynthetic pathway, are not potency-equivalent in the P-388 model.
Cladiellisin ED₅₀ 2.0 µg/mL
Junceol A ED₅₀ 5.1 µg/mL
| Evidence Dimension | Cytotoxicity (ED₅₀) against P-388 murine lymphocytic leukemia cells |
|---|---|
| Target Compound Data | Sclerophytin A: ED₅₀ = 2.3 µg/mL |
| Comparator Or Baseline | Cladiellisin: ED₅₀ = 2.0 µg/mL; Junceol A (internal reference): ED₅₀ = 5.1 µg/mL |
| Quantified Difference | Cladiellisin is ~1.15-fold more potent than sclerophytin A in this assay; sclerophytin A is ~2.2-fold more potent than junceol A |
| Conditions | P-388 murine lymphocytic leukemia cell line; MTT colorimetric viability assay; compounds isolated from the same Virgularia juncea EtOAc extract |
Why This Matters
Procurement of either compound for P-388-based screening requires acknowledgment of the 15% potency difference; studies that pool or interchange sclerophytin A and cladiellisin without accounting for this offset may produce confounded structure-activity conclusions.
- [1] Chen, S.-P.; Sung, P.-J.; Duh, C.-Y.; Dai, C.-F.; Sheu, J.-H. Junceol A, a New Sesquiterpenoid from the Sea Pen Virgularia juncea. J. Nat. Prod. 2001, 64 (9), 1241–1242. DOI: 10.1021/np010192r View Source
